An In-depth Technical Guide to Benzyl-PEG7-NHBoc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Benzyl-PEG7-NHBoc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG7-NHBoc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its application in the synthesis of PROTACs, complete with generalized experimental protocols and workflow diagrams.
Core Concepts: Structure and Physicochemical Properties
Benzyl-PEG7-NHBoc, systematically named tert-butyl (2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The seven ethylene (B1197577) glycol units provide a flexible chain, enhancing the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein. The benzyl group provides a stable, non-reactive terminus.
Table 1: Physicochemical Properties of Benzyl-PEG7-NHBoc and Related Compounds
| Property | Benzyl-PEG7-NHBoc | N-Boc-PEG7-alcohol[1] | Boc-NH-PEG7-Amine |
| Molecular Formula | C₂₆H₄₅NO₉ | C₁₉H₃₉NO₉ | C₂₁H₄₄N₂O₉ |
| Molecular Weight | 501.63 g/mol | 425.5 g/mol [1] | 468.6 g/mol |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate[1] | tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| CAS Number | Not available | 1292268-13-3[1] | 206265-98-7 |
| Appearance | Likely a solid or viscous oil | - | - |
| Solubility | Soluble in organic solvents such as DMF and DMSO | - | - |
Application in PROTAC Drug Development
Benzyl-PEG7-NHBoc serves as a flexible linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[4]
PEG linkers, such as Benzyl-PEG7-NHBoc, are widely used due to their ability to improve the solubility and cell permeability of PROTACs.[5] The length of the PEG chain is a key parameter that is often optimized to achieve maximal degradation of the target protein.[4]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using Benzyl-PEG7-NHBoc typically involves a multi-step process. The following are generalized protocols for the key steps.
General Workflow for PROTAC Synthesis
The modular nature of PROTACs allows for a convergent synthetic strategy. This generally involves the synthesis of a warhead-linker intermediate and an E3 ligase-linker intermediate, followed by a final coupling step.
Caption: A typical workflow for the design and synthesis of PROTACs using a PEG linker.
Step 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) to the amine of a deprotected PEG linker.
Materials:
-
Component A-COOH (Warhead or E3 Ligase Ligand with a carboxylic acid)
-
Amine-PEG7-Benzyl (Deprotected Benzyl-PEG7-NHBoc)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG7-Benzyl (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Step 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent coupling reactions.[6]
Materials:
-
Component A-PEG7-NHBoc (Boc-protected intermediate)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.
Table 2: Representative Quantitative Data for PROTAC Synthesis and Activity [7]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| PROTAC D | PEG8 | 100 | 85 | 0.8 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Conclusion
Benzyl-PEG7-NHBoc is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, facilitates the rational design and synthesis of effective PROTACs. The experimental protocols provided herein offer a foundational approach for the utilization of Benzyl-PEG7-NHBoc in the development of novel therapeutics. The continued exploration of different linker compositions and lengths will undoubtedly lead to the discovery of next-generation protein degraders with enhanced efficacy and drug-like properties.
References
- 1. N-Boc-PEG7-alcohol | C19H39NO9 | CID 56647371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl-PEG7-NHBoc | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
